molecular formula C14H15N3O3 B12506919 2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

Cat. No.: B12506919
M. Wt: 273.29 g/mol
InChI Key: XQQHMEFZBTXUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol (CAS 115416-53-0) is a high-purity chemical compound supplied for research and development purposes. It has a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol . This nitropyridine derivative features a melting point of 117 °C and a predicted boiling point of 523.1±50.0 °C . Compounds containing the 5-nitropyridin-2-ylamino group are of significant interest in medicinal chemistry and organic synthesis as key intermediates for constructing more complex heterocyclic systems . Research indicates that similar structural motifs can be utilized in base-induced rearrangements to access pharmacologically relevant scaffolds such as imidazopyridines . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

InChI

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)

InChI Key

XQQHMEFZBTXUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 5-Nitro-2-chloropyridine

Reaction Mechanism and Optimization

This method employs 5-nitro-2-chloropyridine (CAS 3310-63-4) as the electrophilic partner, reacting with (S)-2-amino-3-phenylpropan-1-ol under basic conditions. The reaction proceeds via an SNAr mechanism , facilitated by the electron-withdrawing nitro group at the pyridine 5-position.

  • Key reagents :
    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
    • Solvent: Dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile
    • Temperature: 40–80°C
Table 1: Representative Reaction Conditions and Yields
5-Nitro-2-chloropyridine (mmol) Amine (mmol) Base (equiv) Solvent Time (h) Yield (%) Purity (%)
10.0 12.5 2.0 (DIPEA) DMF 24 78 99.5
5.0 6.0 1.5 (TEA) DCM 48 65 98.7

Advantages : High regioselectivity; avoids hazardous diazotization.
Limitations : Requires stringent moisture control; moderate yields due to steric hindrance.

Epoxide Ring-Opening with 5-Nitro-2-aminopyridine

Epoxide Synthesis and Stereochemical Control

The epoxide intermediate, (R)-2-phenyloxirane, is reacted with 5-nitro-2-aminopyridine under basic conditions. This method exploits the stereospecific ring-opening of epoxides to install the amino alcohol moiety.

Table 2: Epoxide Ring-Opening Parameters
Epoxide (mmol) 5-Nitro-2-aminopyridine (mmol) Catalyst Solvent Temp (°C) Yield (%) ee (%)
5.0 5.5 NaOH EtOH 60

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 2-[(5-Aminopyridin-2-yl)amino]-3-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

    Condensation: Imines or Schiff bases.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol":

Related Compounds and their Applications

While a specific, detailed article focusing solely on the applications of "2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol" is not available within the provided search results, information on related compounds and their potential applications can be found.

  • (S)-2-((5-nitropyridin-2-yl)amino)-3-phenylpropan-1-ol: This chemical compound is available for research purposes . GlpBio offers this product for research use only . They also provide a stock solution preparation table and an in vivo formulation calculator for the compound .
  • 5-Nitropyridin-2-amine: This is a chemical compound .
  • (2s)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol: This chemical compound is described in the search results .
  • Cosmetics: Polymers are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and for other purposes . Polymers can be used to deliver fragrances and other active nutrients to the skin .
  • Resin Composition: A resin composition with flux activity, flexibility, and storage stability is described as suitable for pre-applied underfill material .

Mechanism of Action

The mechanism of action of (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

(S)-2-((2-Aminophenyl)amino)-3-phenylpropan-1-ol (Compound 8a)

  • Structure: Replaces the 5-nitropyridin-2-yl group with a 2-aminophenyl moiety .
  • Synthesis : Prepared via lithium aluminum hydride (LAH) reduction in tetrahydrofuran (THF) at -20°C, followed by room-temperature stirring and extraction with dichloromethane .
  • Key Differences: The 2-aminophenyl group is electron-rich compared to the nitro-substituted pyridine, altering electronic and hydrogen-bonding properties. Potential applications in asymmetric catalysis due to chirality and amine functionality .

Nitro-PAPS (Disodium 3-[{4-[(E)-(5-nitro-2-pyridinyl)diazenyl]-3-oxidophenyl}(propyl)amino]-1-propanesulfonate)

  • Structure : Contains a diazenyl group linking the 5-nitropyridine to a sulfonated aromatic system .
  • Molecular Formula : C₁₇H₁₉N₅Na₂O₆S (MW: 467.41 g/mol) .
  • Key Differences: Sulfonate groups enhance water solubility, unlike the non-ionic propanol backbone of the target compound. The diazenyl (N=N) group enables chelation properties, making Nitro-PAPS useful as a metallochromic agent for metal ion detection .

(S)-2-(6-Iodo-2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropan-1-ol

  • Structure: Features a thieno[2,3-d]pyrimidine core with an iodine substituent and a chiral propanol chain .
  • Molecular Formula : C₂₁H₁₈IN₃OS (MW: 487.36 g/mol) .

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Tolterodine Derivative)

  • Structure : Contains methoxy and methyl substituents on the phenyl ring .
  • CAS Number : 124937-73-1 .
  • Key Differences :
    • Methoxy and methyl groups enhance lipophilicity, improving blood-brain barrier penetration.
    • Structural analogs like tolterodine are clinically used for muscarinic receptor antagonism (e.g., overactive bladder treatment) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Potential Applications
2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol C₁₄H₁₃N₃O₃ (estimated) ~283.28 (estimated) Nitropyridine, amino, propanol Low (non-ionic) Drug intermediates, catalysis
(S)-2-((2-Aminophenyl)amino)-3-phenylpropan-1-ol C₁₅H₁₇N₃O 267.32 Aminophenyl, amino, propanol Moderate Asymmetric catalysis
Nitro-PAPS C₁₇H₁₉N₅Na₂O₆S 467.41 Nitropyridine, diazenyl, sulfonate High (ionic) Metal ion chelation
(S)-2-(6-Iodo-2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropan-1-ol C₂₁H₁₈IN₃OS 487.36 Thienopyrimidine, iodo, propanol Low Anticancer research
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol C₁₇H₂₀O₂ (estimated) ~256.34 (estimated) Methoxy, methyl, propanol Moderate Muscarinic antagonism

Key Findings and Implications

Electronic Effects : The nitro group in the target compound may reduce basicity compared to amine-bearing analogs (e.g., Compound 8a) but enhance electrophilic reactivity.

Solubility: Ionic groups (e.g., sulfonate in Nitro-PAPS) drastically improve water solubility, whereas non-ionic analogs like the target compound may require formulation aids for bioavailability.

Biological Activity: Structural motifs such as thienopyrimidine () or toluidine derivatives () suggest diverse pharmacological profiles, guiding target compound optimization.

Synthesis Strategies: LAH reduction () and diazenyl coupling () highlight adaptable synthetic routes for propanolamine derivatives.

Biological Activity

The compound 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

These properties indicate that the compound has a chiral center, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
IUPAC Name2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
InChI KeyXQQHMEFZBTXUTC-UHFFFAOYSA-N

The biological activity of 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby influencing various biochemical pathways. Additionally, the compound may modulate the activity of specific enzymes or receptors, which could be pivotal in its therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study highlighted that related pyridine derivatives possess toxicity against E. coli strains, suggesting potential applications in combating bacterial infections .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests a potential role in neurodegenerative disease treatment. A related study indicated that similar compounds could mimic dominant-negative prion protein mutants, inhibiting prion replication in cultured cells . This opens avenues for exploring its efficacy against neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. The modulation of inflammatory pathways through specific receptor interactions may provide a therapeutic angle for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Prion Disease Inhibition : A structure-activity relationship study involving related compounds demonstrated significant inhibition of prion replication, indicating that modifications to the pyridine scaffold can enhance bioactivity against prion diseases . This finding suggests that 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol could be further explored for similar applications.
  • Neuroprotective Agents : Research into cholinergic and neuroprotective properties of related compounds revealed promising results for treating Alzheimer’s disease . The potential for 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol to act as a multipotent drug warrants further investigation.

Q & A

Q. What are the recommended synthetic routes for 2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitro-group reduction followed by regioselective coupling. A common approach involves reducing a nitro precursor (e.g., 3-phenyl-2-nitropropene derivatives) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C. For industrial scalability, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is preferred . Critical Parameters :
Reducing AgentSolventTemperatureYield Range
NaBH₄Ethanol0–25°C60–75%
Pd/C (H₂)THF50–80°C85–92%

Q. How can the structural integrity of 2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and stereochemistry. For example, SC-XRD at 173 K with an R factor ≤0.04 ensures high precision. Complementary techniques include:
  • NMR : Analyze aromatic proton coupling (e.g., J = 8–10 Hz for nitro-pyridine protons).
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 313.3) .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (5 µm, 250 × 4.6 mm) is recommended. Use gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) at 1.0 mL/min. Limit of detection (LOD) for nitro-byproducts should be ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a meta-analysis of bioassay protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from:
  • Assay Variability : Standardize using MTT assays with HepG2 cells (48-hour exposure).
  • Solvent Effects : Compare dimethyl sulfoxide (DMSO) vs. ethanol vehicle controls .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

Abiotic Transformations : Hydrolysis at pH 7.4 (37°C) over 30 days.

Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

Bioaccumulation : Measure log Kₒw (octanol-water partition coefficient) via shake-flask method.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., CYP450 enzymes). Validate with molecular dynamics (MD) simulations (NAMD, 100 ns trajectory) to assess binding stability. SMILES strings (e.g., C1=CC=CC=C1C(CNC2=NC=C(C=C2)[N+](=O)[O-])CO) enable ligand preparation in Schrödinger Suite .

Q. What theoretical frameworks guide mechanistic studies of its nitro-group reactivity?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to analyze electron-deficient nitro groups. Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways (e.g., reduction to amine intermediates). Pair with Hammett substituent constants (σ) to quantify electronic effects .

Q. How should researchers design stability studies under varying storage conditions?

  • Methodological Answer : Use ICH Q1A guidelines:
  • Temperature : 25°C/60% RH (long-term) vs. 40°C/75% RH (accelerated).
  • Light Exposure : ICH Q1B photostability testing (1.2 million lux-hours).
  • Analytical Endpoints : Monitor nitro-to-amine conversion via FTIR (ν(NO₂) at 1520 cm⁻¹ loss) .

Methodological Design & Validation

Q. What steps ensure reproducibility in synthesizing enantiomerically pure forms?

  • Methodological Answer : Employ chiral chromatography (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers. Confirm enantiomeric excess (ee) ≥98% via circular dichroism (CD) at 220–260 nm. Asymmetric catalysis (e.g., Jacobsen’s catalyst) may optimize stereoselectivity .

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways in vivo?

  • Methodological Answer :
    Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵NO₂ sources. Use LC-MS/MS (MRM mode) to trace metabolites in rodent plasma. Quantify isotopic enrichment (%) with MassLynx software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.